



Application Notes and Protocols for the Analytical Determination of Diisopropylamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylamine (DIPA) is a secondary aliphatic amine utilized in various industrial and pharmaceutical applications. It serves as a precursor in the synthesis of agrochemicals, a catalyst, and a corrosion inhibitor. In the pharmaceutical industry, it is a key intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). Due to its potential toxicity and role as a precursor to carcinogenic nitrosamines, such as N-nitrosodiisopropylamine (NDIPA), robust and sensitive analytical methods for its detection and quantification in diverse sample matrices are imperative.[1][2][3] This document provides detailed application notes and protocols for the analysis of **diisopropylamine** using various analytical techniques.

Analytical Methods Overview

The primary analytical techniques for the determination of **diisopropylamine** include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Mass Spectrometry (MS) is often coupled with these separation techniques for enhanced sensitivity and selectivity, particularly for trace-level analysis and impurity profiling.

Gas Chromatography (GC) is well-suited for the analysis of volatile amines like **diisopropylamine**. Common detectors include the Flame Ionization Detector (FID) and Mass Spectrometry (MS). Headspace GC (HS-GC) is a valuable technique for analyzing residual



DIPA in solid or liquid samples by sampling the vapor phase in equilibrium with the sample, which minimizes matrix effects.[4][5]

High-Performance Liquid Chromatography (HPLC) is another powerful technique for DIPA analysis. Since **diisopropylamine** lacks a strong chromophore, derivatization is typically required for detection by UV-Vis or fluorescence detectors.[6] Alternatively, HPLC coupled with a mass spectrometer (LC-MS) can be used for direct analysis without derivatization, offering high sensitivity and specificity.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for the determination of **diisopropylamine** and related compounds.

Table 1: Gas Chromatography (GC) Methods - Quantitative Data

Analyte	Method	Sample Matrix	Linearity Range	Limit of Quantific ation (LOQ)	Recovery	Referenc e
Diisopropyl amine	GC-FID	Air	8.5–37.4 mg/m³	-	-	[9]
Volatile Amines (including DIPA)	HS-GC- FID	Pharmaceu tical API	-	-	Acceptable	[4][5]
N,N'- Diisopropyl ethylenedi amine	GC-FID	Pharmaceu tical	0.1 - 10 μg/mL	~0.1 μg/mL	98.0% - 102.0%	[10]

Table 2: Liquid Chromatography (LC) Methods - Quantitative Data



Analyte	Method	Sample Matrix	Linearity Range	Limit of Quantific ation (LOQ)	Recovery	Referenc e
Diisoamyla mine	HPLC- MS/MS	Aqueous	1 ng/mL to 1000 ng/mL	-	-	[8]
N- Nitrosodiis opropylami ne (NDIPA)	LC-MS/MS	Empagliflo zin	0.05-0.5 ppm	-	-	[11]
N- Nitrosodiis opropylami ne (NDIPA)	LC-MS/MS	Valsartan	-	0.06–0.09 ng/mL	-	[12]
Spectinom ycin (derivatize d secondary amine)	HPLC-UV	Bulk Drug	0.05 mg/ml to 0.3 mg/ml	-	-	[13]

Experimental Protocols

Protocol 1: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) for Diisopropylamine in Pharmaceutical Samples

This protocol is adapted from methodologies for the analysis of volatile amines in pharmaceutical products.[4][5]

1. Objective: To quantify residual **diisopropylamine** in active pharmaceutical ingredients (APIs) or drug products.



2. Instrumentation and Materials:

- Gas chromatograph with a split/splitless injector, flame ionization detector (FID), and a headspace autosampler.
- GC column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 μm) or similar phase.[14]
- High-purity nitrogen or helium as carrier gas.
- Hydrogen and compressed air for the FID.
- Headspace vials (e.g., 20 mL).
- Diisopropylamine standard.
- Diluent: N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
- Additive: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to mitigate matrix effects.[4]
- 3. Standard and Sample Preparation:
- Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 50 mg of diisopropylamine into a 50 mL volumetric flask and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 μg/mL).
- Sample Preparation: Accurately weigh a suitable amount of the sample (e.g., 100 mg of API) into a headspace vial. Add 1 mL of diluent containing 5% (v/v) DBU. Seal the vial immediately.
- 4. GC-FID and Headspace Conditions:
- Headspace Autosampler:

Oven Temperature: 120 °C

Loop Temperature: 130 °C



Transfer Line Temperature: 140 °C

• Equilibration Time: 15 min

GC Inlet:

Injector Temperature: 250 °C

Split Ratio: 10:1

• Oven Temperature Program:

Initial Temperature: 40 °C, hold for 5 min

Ramp: 10 °C/min to 240 °C

Hold: 5 min at 240 °C

• Detector (FID):

Temperature: 250 °C

5. Data Analysis:

- Construct a calibration curve by plotting the peak area of disopropylamine against the concentration of the working standards.
- Determine the concentration of **diisopropylamine** in the sample by comparing its peak area to the calibration curve.
- 6. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[15][16][17]

Protocol 2: HPLC-UV Analysis of Diisopropylamine via Pre-column Derivatization with Dansyl Chloride



This protocol is based on the general principle of derivatizing secondary amines with dansyl chloride for enhanced detection.[18]

- 1. Objective: To quantify **diisopropylamine** in a sample matrix by HPLC with UV detection after derivatization.
- 2. Instrumentation and Materials:
- HPLC system with a UV-Vis detector, autosampler, and column oven.
- HPLC Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μm).
- Diisopropylamine standard.
- Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile).
- Sodium bicarbonate buffer (100 mM, pH 9.8).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- · Formic acid.
- 3. Derivatization Procedure:
- In a vial, mix 100 μ L of the sample or standard solution with 200 μ L of sodium bicarbonate buffer.
- Add 200 µL of dansyl chloride solution.
- Vortex the mixture and incubate in a water bath at 60 °C for 30 minutes.
- Cool the reaction mixture to room temperature.
- Add a small amount of a primary amine solution (e.g., methylamine) to quench the excess dansyl chloride, if necessary.
- Filter the solution through a 0.45 μm syringe filter before injection.



4. HPLC-UV Conditions:

• Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

• Gradient Elution:

0-20 min: 50% to 90% B

o 20-25 min: 90% B

o 25.1-30 min: 50% B

• Flow Rate: 1.0 mL/min.

• Column Temperature: 30 °C.

Injection Volume: 20 μL.

• Detection Wavelength: ~254 nm or the absorbance maximum of the dansyl-DIPA derivative.

5. Data Analysis:

 Quantify the dansyl-DIPA derivative peak using a calibration curve prepared from derivatized standards.

Protocol 3: LC-MS/MS Analysis of N-Nitrosodiisopropylamine (NDIPA) in Pharmaceutical Ingredients

This protocol is a generalized procedure based on methods for nitrosamine impurity analysis in APIs.[2][11][19]

- 1. Objective: To detect and quantify NDIPA in an API sample.
- 2. Instrumentation and Materials:



- LC-MS/MS system with an electrospray ionization (ESI) source.
- HPLC Column: C18 reverse-phase column (e.g., Poroshell HPH C18, 150 mm x 4.6 mm, 2.7 μm).[11]
- NDIPA standard.
- Internal Standard (IS): e.g., N-nitroso-dipropylamine-d₁₄ (NDPA-d₁₄).[20]
- Diluent: 1% formic acid in water.
- Methanol (LC-MS grade).
- Water (LC-MS grade).
- Formic acid (LC-MS grade).
- 3. Standard and Sample Preparation:
- Standard Stock Solution (e.g., 1 μg/mL): Prepare in methanol.
- Working Standard Solutions: Prepare by serial dilution of the stock solution in the diluent to create a calibration curve (e.g., 0.5–50 ng/mL).[11]
- Internal Standard Spiking Solution: Prepare a suitable concentration of the IS in the diluent.
- Sample Preparation:
 - Weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.
 - \circ Add 1188 µL of diluent and 12 µL of the internal standard solution.
 - Vortex for 20 minutes.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Filter the supernatant into an HPLC vial.[19][21]
- 4. LC-MS/MS Conditions:



- Mobile Phase A: 0.2% formic acid in water.[11]
- Mobile Phase B: Methanol.[11]
- Gradient Elution: Optimized to separate NDIPA from other components.
- Flow Rate: 0.4 mL/min.[11]
- Column Temperature: 40 °C.
- Injection Volume: 10 μL.
- MS/MS Detection (Positive ESI mode):
 - Monitor the appropriate precursor to product ion transitions (MRM) for NDIPA and the internal standard. For NDIPA (C₆H₁₄N₂O, MW: 130.19), a potential transition could be m/z 131.1 → [fragment ion].
- 5. Data Analysis:
- Quantify NDIPA using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

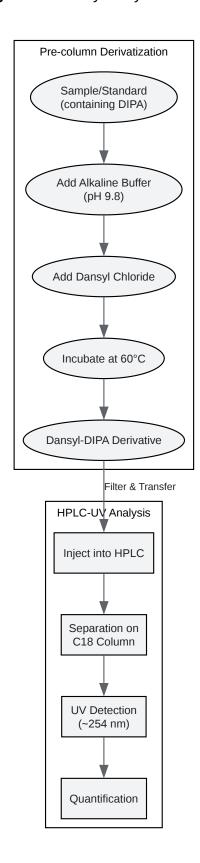
Visualizations



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Caption: Workflow for Diisopropylamine Analysis by HS-GC-FID.



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Caption: HPLC-UV Analysis of DIPA with Pre-column Derivatization.



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Caption: LC-MS/MS Workflow for NDIPA Analysis in APIs.

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